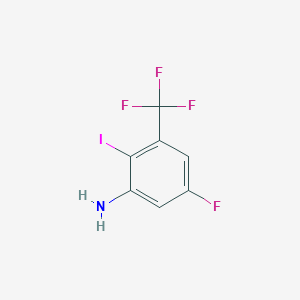

5-Fluoro-2-iodo-3-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4F4IN |

|---|---|

Molecular Weight |

305.01 g/mol |

IUPAC Name |

5-fluoro-2-iodo-3-(trifluoromethyl)aniline |

InChI |

InChI=1S/C7H4F4IN/c8-3-1-4(7(9,10)11)6(12)5(13)2-3/h1-2H,13H2 |

InChI Key |

NOSSIGMSBHCZDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)I)N)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies

Electrophilic and Nucleophilic Substitution Reactions

The susceptibility of the benzene ring in 5-Fluoro-2-iodo-3-(trifluoromethyl)aniline to electrophilic aromatic substitution (EAS) is governed by the cumulative electronic effects of its substituents. The amine (-NH₂) group is a powerful activating group that directs incoming electrophiles to the ortho and para positions due to its ability to donate its lone pair of electrons into the ring via resonance. ucalgary.cabyjus.comchemistrysteps.comchemistrysteps.com Conversely, the fluoro (-F), iodo (-I), and trifluoromethyl (-CF₃) groups are deactivating. masterorganicchemistry.com Halogens are ortho, para-directing deactivators, whereas the trifluoromethyl group is a strong deactivator and a meta-director. masterorganicchemistry.com

In this specific molecule, the activating effect of the amine group is dominant, making the ring more reactive towards electrophiles than benzene itself, particularly at the positions ortho and para to it (C4 and C6). However, the C6 position is sterically hindered by the large iodine atom. Therefore, electrophilic attack is most likely to occur at the C4 position.

Due to the high reactivity conferred by the amine group, reactions like bromination can proceed rapidly, even without a catalyst, potentially leading to multiple substitutions. ucalgary.calibretexts.org To achieve monosubstitution and prevent undesirable side reactions, the amine functionality is often protected, typically by acetylation to form an amide. This acetamido group is less activating than the free amine, allowing for more controlled substitution. chemistrysteps.comlibretexts.org The protecting group can be subsequently removed by hydrolysis.

The primary amine group of this compound exhibits typical reactivity for an aromatic amine, although its nucleophilicity and basicity are significantly reduced by the strong electron-withdrawing effects of the adjacent trifluoromethyl group and the other halogen substituents on the ring. researchgate.net

Key reactions involving the amine functionality include:

Acylation: The amine can react with acyl chlorides or anhydrides to form amides. This reaction is often used as a protective strategy in electrophilic aromatic substitution, as mentioned above. chemistrysteps.com

Diazotization: Treatment with nitrous acid (generated in situ from a nitrite salt and a strong acid) at low temperatures converts the primary amine into a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as -Cl, -Br, -CN, or -OH.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most reactive site on this compound for transition metal-catalyzed cross-coupling reactions. The high polarizability and relative weakness of the C-I bond facilitate oxidative addition to low-valent metal centers, which is the initial step in most cross-coupling catalytic cycles. The presence of electron-withdrawing groups on the ring further enhances the rate of this step. yonedalabs.comresearchgate.net

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov The C-I bond of this compound is an excellent electrophilic partner for this transformation. The reaction typically proceeds under mild conditions and tolerates a wide variety of functional groups. yonedalabs.comnih.gov Common catalysts include Pd(PPh₃)₄ or systems generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand. A base, such as potassium carbonate or cesium carbonate, is required to activate the boronic acid derivative for transmetalation. studfile.net

| Coupling Partner (Ar'-B(OH)₂) | Catalyst System | Conditions | Representative Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, Toluene/H₂O, 85-100 °C | 5-Fluoro-3-(trifluoromethyl)-[1,1'-biphenyl]-2-amine |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃, Dioxane, 80 °C | 5-Fluoro-4'-methoxy-3-(trifluoromethyl)-[1,1'-biphenyl]-2-amine |

| Thiophene-2-boronic acid | CataCXium A Pd G3 | Cs₂CO₃, 2-MeTHF, 70-80 °C | 5-Fluoro-2-(thiophen-2-yl)-3-(trifluoromethyl)aniline |

| Vinylboronic acid | PdCl₂(dppf) | Na₂CO₃, DME, 80 °C | 5-Fluoro-2-vinyl-3-(trifluoromethyl)aniline |

Table 1: Illustrative examples of Suzuki-Miyaura coupling reactions. Conditions are generalized based on literature for similar 2-iodoaniline substrates. nih.govstudfile.net

The reactivity of the C-I bond allows for a variety of other important palladium-catalyzed transformations beyond the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl iodide with a primary or secondary amine. It is a powerful method for synthesizing complex diarylamines or N-aryl alkylamines. The reaction requires a palladium catalyst with specialized bulky phosphine ligands (e.g., BINAP, XPhos, RuPhos) and a strong base like sodium tert-butoxide. wikipedia.orgrug.nljk-sci.com

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne to form an arylalkyne. The classic conditions involve a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine. researchgate.netorganic-chemistry.org Copper-free protocols have also been developed. organic-chemistry.org

Heck Coupling: This reaction forms a C-C bond by coupling the aryl iodide with an alkene, typically yielding a substituted styrene derivative. The reaction is catalyzed by a palladium complex and requires a base. researchgate.net

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

| Buchwald-Hartwig | R¹R²NH (Amine) | Pd₂(dba)₃ / Buchwald Ligand | N-Aryl Amine |

| Sonogashira | R-C≡CH (Alkyne) | PdCl₂(PPh₃)₂ / CuI | Arylalkyne |

| Heck | CH₂=CHR (Alkene) | Pd(OAc)₂ / P(o-tol)₃ | Arylalkene (Styrene) |

Table 2: Overview of other palladium-mediated cross-coupling reactions at the C-I position.

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical alternative to palladium-catalyzed methods for forming C-C, C-N, C-O, and C-S bonds with aryl halides. organic-chemistry.orgwikipedia.org While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols utilize catalytic amounts of copper salts, often in the presence of ligands like phenanthroline or amino acids (e.g., L-proline), allowing for milder reaction conditions. wikipedia.orgsemanticscholar.org

For this compound, an Ullmann-type reaction could be employed to couple the C-I bond with various nucleophiles. For instance, a Goldberg reaction (a C-N coupling variant of the Ullmann reaction) could be used to react the iodoaniline with another amine or amide. wikipedia.org The electron-deficient nature of the aromatic ring makes it susceptible to these nucleophilic coupling processes. Additionally, copper-catalyzed methods exist for the trifluoromethylation of iodoarenes, representing another potential transformation pathway. beilstein-journals.org

Radical Reactions and Mechanistic Investigations

The presence of a carbon-iodine bond and the electron-deficient nature of the aromatic ring in this compound suggest its potential involvement in radical reactions. The generation of radicals and their subsequent reactions are crucial for forming new carbon-carbon and carbon-heteroatom bonds.

While direct studies on this compound as a source of trifluoromethyl radicals are not extensively documented, related hypervalent iodine compounds are known to generate trifluoromethyl radicals. For instance, reagents like 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one undergo one-electron reduction, often facilitated by photoredox catalysis, to produce the highly electrophilic trifluoromethyl radical. beilstein-journals.org This radical can then participate in addition reactions with various substrates.

The trifluoromethyl radical (•CF₃) is a highly electrophilic species that readily adds to electron-rich systems such as aniline (B41778) derivatives. The addition of a •CF₃ radical to an aniline, such as this compound, would likely proceed via the formation of a cyclohexadienyl-substituted radical intermediate. This intermediate can then be oxidized to a carbocation, followed by deprotonation to yield the trifluoromethylated product. The regioselectivity of this addition would be influenced by the existing substituents on the aniline ring.

Table 1: Key Aspects of Trifluoromethyl Radical Reactions

| Feature | Description |

| Radical Source | Hypervalent iodine reagents, photoredox catalysis |

| Radical Species | Electrophilic trifluoromethyl radical (•CF₃) |

| Reaction with Anilines | Addition to the aromatic ring |

| Intermediate | Cyclohexadienyl-substituted radical |

| Final Step | Oxidation and deprotonation to afford the product |

Radical trapping experiments are a powerful tool for elucidating the mechanisms of reactions involving radical intermediates. Although specific radical trapping studies involving this compound are not detailed in the available literature, the principles of this technique can be applied to understand its potential radical-mediated transformations.

In a typical radical trapping experiment, a compound known to react rapidly with radical species is introduced into the reaction mixture. The formation of a stable product from the reaction of the radical trap with the transient radical intermediate provides evidence for the existence of that intermediate. Common radical traps include stable radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and compounds with weak bonds that can readily donate a hydrogen atom, such as tributyltin hydride. The identification of the trapped adducts can help to map out the reaction pathway and understand the nature of the radical species involved. researchgate.net

Oxidation and Reduction Chemistry of Functional Groups

The functional groups of this compound, namely the amino group and the potential for a precursor nitro group, are susceptible to oxidation and reduction reactions, respectively. These transformations are fundamental in the synthesis and further functionalization of this compound.

The synthesis of this compound can be achieved through the reduction of its corresponding nitro precursor, 1-fluoro-5-iodo-2-nitro-4-(trifluoromethyl)benzene. The reduction of aromatic nitro compounds is a common and well-established method for the preparation of anilines.

Various reducing agents can be employed for this transformation, with catalytic hydrogenation being a widely used method. This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen, such as hydrogen gas. google.com The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the catalyst surface, where the reduction takes place.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/Method | Description |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ |

| Metal Hydrides | NaBH₄, LiAlH₄ (often with additives) |

| Metals in Acid | Fe/HCl, Sn/HCl, Zn/HCl |

| Transfer Hydrogenation | Hydrazine, Ammonium formate with a catalyst |

The choice of reducing agent can be critical to avoid side reactions, especially given the presence of the iodo-substituent, which can be susceptible to reduction under certain conditions.

The amino group of this compound is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The electron-rich nature of the amino group makes it the primary site of oxidation.

Oxidation of anilines can result in the formation of nitroso, nitro, azoxy, azo, and polymeric compounds. The specific outcome is often difficult to control. For instance, strong oxidizing agents can convert the amino group directly to a nitro group. Milder oxidation might lead to the formation of colored dimeric and polymeric species. The presence of the electron-withdrawing fluoro and trifluoromethyl groups on the ring would be expected to decrease the electron density of the amino group, potentially making it less susceptible to oxidation compared to unsubstituted aniline.

Intramolecular Rearrangements and Cyclizations

The structure of this compound, with a nucleophilic amino group and a leaving group (iodine) on adjacent positions of the aromatic ring, suggests the potential for intramolecular cyclization reactions. Such reactions are valuable for the synthesis of heterocyclic compounds.

While specific examples of intramolecular rearrangements or cyclizations of this compound are not prominently reported, related anilines undergo such transformations. For example, o-amido-β,β-difluoro-α-silylstyrenes can undergo a 5-endo-trig cyclization to form 2-fluoro-3-silylindoles. researchgate.net This suggests that under appropriate conditions, the amino group of this compound or its derivatives could act as an internal nucleophile, displacing the iodo group to form a five-membered heterocyclic ring, a derivative of benzisothiazole or a related structure, potentially mediated by a transition metal catalyst. The feasibility of such a reaction would depend on the activation of the C-I bond and the nucleophilicity of the amino group or a derivatized nitrogen atom.

OCF3-Migration Phenomena in Anilines

A notable transformation in the study of trifluoromethylated anilines is the intramolecular migration of a trifluoromethoxy (OCF3) group. Research has demonstrated a method for the synthesis of ortho-trifluoromethoxylated aniline derivatives that proceeds through a two-step sequence: the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF3 migration. researchgate.netsemanticscholar.org

The proposed mechanism for this rearrangement involves the heterolytic cleavage of the N-OCF3 bond. This cleavage results in the formation of a nitrenium ion and a trifluoromethoxide anion. researchgate.netsemanticscholar.org Subsequently, these two species recombine, with the trifluoromethoxide attacking an ortho-position of the aniline ring, leading to the final rearranged product. This process provides a valuable synthetic route to ortho-OCF3 aniline derivatives, which are useful intermediates in the development of pharmaceuticals and agrochemicals. nih.gov

The migration is a thermally induced process and is typically carried out in a solvent such as nitromethane at elevated temperatures. nih.gov This transformation is highly regioselective, yielding predominantly the ortho-substituted product. nih.gov

Impact of Steric and Electronic Effects on Rearrangement

The efficiency and conditions of the OCF3-migration are significantly influenced by the steric and electronic environment of the aniline ring. The electronic nature of the substituents on the aromatic ring plays a crucial role in the facility of the rearrangement. nih.govnih.gov

Electronic Effects: The key step in the migration is the formation of a nitrenium ion intermediate. The stability of this positively charged intermediate is paramount to the progress of the reaction. Electron-donating groups on the aniline ring can stabilize the nitrenium ion, thereby facilitating its formation and allowing the rearrangement to proceed at lower temperatures. Conversely, electron-withdrawing groups destabilize the nitrenium ion, making its formation more energetically demanding. Consequently, aniline substrates bearing electron-withdrawing groups require higher reaction temperatures to effect the OCF3 migration. nih.govnih.gov

Steric Effects: Steric hindrance around the ortho-positions of the aniline ring can also impact the outcome of the rearrangement. While the migration is highly ortho-selective, the presence of bulky substituents at or near the ortho-positions can impede the approach of the trifluoromethoxide anion, potentially leading to lower yields of the desired product. In cases where the two ortho-positions are not identical, a mixture of regioisomers may be obtained. nih.gov

The following table provides a summary of experimental findings on the OCF3-migration in a series of substituted anilines, illustrating the influence of various substituents on the reaction temperature and yield.

| Entry | Substituent (R) | Reaction Temperature (°C) | Yield (%) |

| 1 | 4-CO2Me | 120 | 85 |

| 2 | 4-C(O)Me | 120 | 82 |

| 3 | 4-CN | 120 | 75 |

| 4 | 3-CO2Me | 120 | 80 |

| 5 | 3-OMe | 50 | 92 |

| 6 | 4-Ph | 120 | 88 |

| 7 | 4-F | 120 | 86 |

| 8 | 4-Cl | 120 | 89 |

| 9 | 4-Br | 120 | 91 |

| 10 | 4-I | 120 | 93 |

| 11 | 2-Me | 50 | 85 |

| 12 | 2-F | 140 | 70 |

| 13 | 2-CF3, 5-OMe | 140 | 78 |

| 14 | 3-CF3 | 140 | 72 |

Data sourced from a study on the synthesis of ortho-trifluoromethoxylated aniline derivatives. nih.gov

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization in Research Context

Spectroscopic techniques are fundamental to probing the molecular structure of 5-Fluoro-2-iodo-3-(trifluoromethyl)aniline by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in this compound. By analyzing the magnetic properties of atomic nuclei—specifically ¹H (proton), ¹³C, and ¹⁹F—researchers can map out the molecule's carbon-hydrogen framework and the positions of its fluorine-containing groups.

¹H NMR: This technique provides information about the number and environment of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons and the amine (-NH₂) protons. The splitting patterns (multiplicity) and coupling constants of the aromatic signals are particularly informative, revealing the substitution pattern on the benzene ring.

¹³C NMR: This method maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts indicate the electronic environment. The spectrum would confirm the presence of the seven carbon atoms, with the carbon attached to the highly electronegative trifluoromethyl group appearing at a characteristic chemical shift.

¹⁹F NMR: Given the presence of both a fluorine atom and a trifluoromethyl group, ¹⁹F NMR is indispensable. It provides unambiguous signals for these two distinct fluorine environments. The chemical shift of the trifluoromethyl group is a key identifier. In mechanistic studies, changes in the ¹⁹F NMR signals can be monitored to track the fate of fluorine-containing intermediates or products in a reaction. For instance, ¹⁹F NMR has been used to observe key intermediates in trifluoromethylation reactions, providing insight into the reaction mechanism.

Table 1: Representative NMR Data for Structurally Similar Anilines Note: Specific data for this compound is not publicly available. The following table illustrates typical chemical shifts for related structures.

| Nucleus | Compound Reference | Typical Chemical Shift (δ, ppm) | Significance |

|---|---|---|---|

| ¹H | 4-Fluoro-3-(trifluoromethyl)aniline | 6.7-7.0 (aromatic), 3.7 (NH₂) | Confirms aromatic and amine protons. |

| ¹³C | 3-(Trifluoromethyl)aniline | ~110-150 (aromatic), ~124 (CF₃, quartet) | Maps carbon framework and identifies CF₃-bound carbon. |

| ¹⁹F | 2-(Trifluoromethyl)anisole | ~ -61.9 (CF₃) | Provides a distinct signal for the CF₃ group. |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By identifying the frequencies at which molecular bonds bend and stretch, these methods confirm the presence of key functional groups.

For this compound, the IR spectrum would prominently feature:

N-H stretching: Characteristic sharp peaks in the 3300-3500 cm⁻¹ region, confirming the primary amine group.

C-F stretching: Strong absorptions typically found in the 1000-1400 cm⁻¹ range, corresponding to both the aryl-fluorine bond and the C-F bonds of the trifluoromethyl group.

Aromatic C-H stretching: Signals appearing just above 3000 cm⁻¹.

Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides similar information but is particularly useful for analyzing symmetric vibrations and bonds that are weakly active in the IR spectrum.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule. For anilines, UV-Vis spectra can be used to study the formation of electron-donor-acceptor (EDA) complexes, which can be crucial intermediates in photoinduced reactions. The absorption spectrum of this compound is expected to show characteristic bands for the substituted benzene ring, and any shift in these bands upon reaction can provide mechanistic insights.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment (in research)

Mass spectrometry (MS) is a destructive analytical technique that provides a precise measurement of the mass-to-charge ratio (m/z) of a molecule. This is essential for confirming the molecular formula and assessing the purity of a sample. For this compound (C₇H₄F₄IN), the expected molecular weight is approximately 305.01 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer structural information, as the molecule breaks apart in a predictable manner upon ionization.

Chromatographic Techniques for Purification and Analysis of Reaction Mixtures

Chromatographic methods are indispensable for both the purification of this compound from reaction mixtures and for the analysis of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These are the primary techniques for assessing the purity of the final compound. By using a suitable stationary phase and mobile phase, HPLC/UPLC can separate the target molecule from starting materials, byproducts, and other impurities. The area of the peak in the resulting chromatogram is proportional to the concentration of the compound.

LC-MS: Combining liquid chromatography with mass spectrometry allows for the separation of components in a mixture followed by their immediate mass analysis, which is a powerful tool for identifying unknown impurities.

Column Chromatography: On a preparative scale, flash column chromatography is commonly used to purify the compound after synthesis. The crude reaction mixture is passed through a column of silica gel or another stationary phase, and a solvent or solvent mixture (eluent) is used to selectively move the desired compound through the column for collection.

In advanced research, hyphenated techniques like LC-SPE-NMR are employed for the rapid identification of unknown impurities in complex mixtures of similar aniline (B41778) compounds. This involves separating impurities by LC, trapping them on a solid-phase extraction (SPE) cartridge, and then eluting them for NMR analysis.

Table 2: Summary of Analytical Techniques and Their Applications

| Technique | Primary Application | Information Obtained |

|---|---|---|

| NMR Spectroscopy | Structural Elucidation | Atom connectivity, chemical environment |

| IR/Raman Spectroscopy | Functional Group ID | Molecular vibrations, bond types |

| UV-Vis Spectroscopy | Electronic Properties | Electronic transitions, conjugation |

| Mass Spectrometry | Molecular Confirmation | Molecular weight, elemental formula |

| X-ray Diffraction | Solid-State Structure | 3D atomic arrangement, bond lengths/angles |

| Chromatography | Purification & Analysis | Sample purity, separation of components |

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. In the context of this compound synthesis, GC-MS plays a critical role in the identification of reaction byproducts and impurities, even at trace levels.

The methodology involves injecting a volatilized sample into a gas chromatograph, where it is carried by an inert gas through a capillary column. The separation of components is based on their differential partitioning between the stationary phase of the column and the mobile gas phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

While specific GC-MS methods for the analysis of this compound are not extensively detailed in publicly available literature, general methods for analogous halogenated and trifluoromethylated anilines can be adapted. A typical GC-MS analysis would involve the following parameters:

| Parameter | Typical Value |

| Column | Phenyl-substituted polysiloxane capillary column |

| Injector Temperature | 250 - 300 °C |

| Oven Program | Initial temperature of 50-100 °C, ramped to 280-320 °C |

| Carrier Gas | Helium at a constant flow rate |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | 40-500 amu |

The interpretation of the resulting mass spectra allows for the identification of potential byproducts. Common byproducts in the synthesis of such anilines could include isomers, partially halogenated precursors, or products of side reactions. For instance, the presence of isomers of the target compound or related aniline derivatives could be identified by their unique fragmentation patterns. The accurate identification of these byproducts is essential for optimizing reaction conditions to improve the yield and purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. It is extensively used to determine the purity of this compound and to monitor the progress of its synthesis in real-time.

In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). The separation of the sample components is based on their different interactions with the stationary phase. A detector then measures the concentration of each component as it elutes from the column, producing a chromatogram.

For the analysis of this compound, a reversed-phase HPLC method is typically employed. While specific validated methods for this compound are proprietary and not widely published, a general approach can be outlined based on the analysis of similar aromatic compounds.

| Parameter | Typical Condition |

| Column | C18 (octadecylsilyl) reversed-phase column |

| Mobile Phase | A gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV spectrophotometry at a wavelength between 220 and 280 nm |

| Injection Volume | 5 - 20 µL |

Purity Determination: By analyzing a sample of the final product, HPLC can separate the main compound from any non-volatile impurities. The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for the calculation of its purity.

Reaction Monitoring: HPLC is an invaluable tool for tracking the progress of a chemical reaction. Small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and analyzed by HPLC. By observing the decrease in the peak area of the starting materials and the increase in the peak area of the product, chemists can determine the reaction's endpoint and identify the formation of any significant intermediates or byproducts. This real-time information is crucial for optimizing reaction parameters such as temperature, reaction time, and catalyst loading to maximize product yield and purity.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for the synthesis of 5-Fluoro-2-iodo-3-(trifluoromethyl)aniline and its derivatives. While traditional synthetic methods may be effective, they often rely on harsh reaction conditions and produce significant waste. The development of sustainable synthetic strategies is therefore a key area for future investigation.

One promising avenue is the application of visible-light photocatalysis, which has emerged as a powerful tool for the formation of carbon-fluorine and carbon-trifluoromethyl bonds. Research in this area could explore the use of various photocatalysts, such as iridium or ruthenium complexes and organic dyes, to facilitate the key bond-forming reactions in the synthesis of the target molecule. These light-mediated reactions often proceed under mild conditions and can offer high selectivity, reducing the environmental impact of the synthesis.

Furthermore, the development of catalytic systems that can achieve the desired transformations with high atom economy will be crucial. This could involve the design of novel catalysts that can activate challenging C-H bonds for direct functionalization, thereby minimizing the need for pre-functionalized starting materials and reducing the number of synthetic steps.

Exploration of New Reactivity Patterns and Catalytic Transformations

The distinct electronic and steric properties conferred by the substituents on this compound make it an intriguing substrate for exploring new reactivity patterns. The interplay between the electron-donating amino group and the electron-withdrawing fluoro and trifluoromethyl groups can lead to unique regioselectivity in various chemical reactions.

The presence of the iodine atom provides a handle for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Future research could focus on leveraging this reactivity to synthesize a diverse library of derivatives with potential applications in medicinal chemistry and materials science. The development of novel catalytic systems that can efficiently couple this sterically hindered and electronically complex substrate will be a key challenge.

Moreover, the amino group can be readily transformed into other functional groups, further expanding the synthetic utility of this compound. For instance, diazotization of the amino group followed by Sandmeyer-type reactions could provide access to a variety of other substituted aniline (B41778) derivatives. The exploration of these transformations under novel catalytic conditions could lead to the discovery of new and unexpected reactivity.

In-depth Computational Studies on Complex Interactions and Reaction Dynamics

To fully unlock the synthetic potential of this compound, a deep understanding of its electronic structure and reactivity is essential. In-depth computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the complex interplay of the various substituents and their influence on reaction mechanisms.

Future computational work could focus on modeling the transition states of key reactions involving this molecule to predict reactivity and selectivity. Such studies can help in the rational design of catalysts and reaction conditions to achieve desired outcomes. For example, theoretical calculations can be used to elucidate the mechanism of photocatalytic trifluoromethylation reactions involving similar aniline derivatives, and these insights can be applied to optimize reactions with this compound.

Furthermore, computational modeling can be used to predict the physicochemical properties of novel derivatives of this compound, such as their electronic and optical properties. This information can guide the synthesis of new materials with tailored functionalities.

Integration into Emerging Fields of Chemical Science

The unique properties of this compound make it an ideal candidate for integration into emerging fields of chemical science that are revolutionizing the way chemical synthesis is performed.

Flow Chemistry: The use of continuous-flow reactors for the synthesis of this compound and its derivatives could offer several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the ability to perform reactions at elevated temperatures and pressures. This could lead to higher yields, shorter reaction times, and the potential for automated synthesis.

Photocatalysis: As mentioned earlier, visible-light photocatalysis is a promising area for the synthesis and functionalization of fluorinated anilines. Future research could explore the use of novel photoredox catalysts to enable new transformations of this compound that are not accessible through traditional thermal methods. acs.org

AI-Driven Synthesis Planning: As more data on the reactivity of this compound and related compounds becomes available, this information can be used to train machine learning algorithms for AI-driven synthesis planning. These tools could help chemists to rapidly identify optimal synthetic routes to complex target molecules derived from this versatile building block.

Design of Advanced Materials with Tunable Properties

The incorporation of fluorine and trifluoromethyl groups into organic molecules can impart a range of desirable properties, including high thermal stability, chemical resistance, and unique electronic characteristics. tuodaindus.com this compound is therefore a promising building block for the design of advanced materials with tunable properties.

Future research could focus on the synthesis of polymers and liquid crystals incorporating this moiety. The rigid aromatic core and the presence of polarizable iodine and fluorine atoms could lead to materials with interesting optical and electronic properties. The amino group provides a convenient point for polymerization, allowing for the creation of a wide range of novel materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.